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Compound of Interest

Compound Name: 2-(4-Methylphenyl)azepane

CAS No.: 168890-45-7

Cat. No.: B063979

Get Quote

Executive Summary & Pharmacological Context
2-(4-Methylphenyl)azepane represents a ring-expanded homolog of the 2-phenylpiperidine

class (e.g., methylphenidate). In medicinal chemistry, the expansion from a 6-membered

piperidine to a 7-membered azepane ring introduces conformational flexibility that often shifts

pharmacological selectivity.

While piperidines are classically associated with Dopamine Transporter (DAT) inhibition,

phenylazepanes frequently exhibit cross-reactivity with the NMDA receptor (GluN2B subunit)

and Sigma receptors (

). Therefore, profiling this compound requires a dual-track approach: assessing loss of
monoamine transporter affinity (the primary target of its lower homologs) and gain of
glutamatergic or sigmaergic activity (the off-target liability).
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Safety Signal Detection: Azepane rings can act as "privileged structures" for hERG channels,

necessitating early cardiac safety profiling.

Selectivity Window: Differentiating between NMDA antagonism (dissociative side effects) and

DAT inhibition (stimulant effects).

Comparative Performance Analysis
The following table outlines the benchmarking criteria. Since 2-(4-Methylphenyl)azepane is a

research probe, its performance is evaluated against the "Gold Standard" ligands for its two

most probable interaction sites: Ketamine (NMDA) and Methylphenidate (DAT).

Table 1: Target Selectivity & Cross-Reactivity
Benchmarks
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Feature
2-(4-
Methylphenyl)
azepane

Comparator A:
Ketamine

Comparator B:
Methylphenida
te

Mechanistic
Implication

Primary Scaffold

2-

Phenylazepane

(7-ring)

Cyclohexanone

2-

Phenylpiperidine

(6-ring)

Ring size

dictates binding

pocket fit.

NMDA Affinity (

)
Target: < 500 nM

~650 nM (High

Affinity)

> 10,000 nM

(Inactive)

Azepane

flexibility may

mimic the

ketamine

pharmacophore.

DAT Affinity (

)

Target: > 1,000

nM

> 50,000 nM

(Inactive)

~100-200 nM

(High Affinity)

Expansion to 7-

ring usually

reduces DAT

potency

(desirable for

non-stimulants).

hERG Liability Risk: Moderate Low Low

Larger

hydrophobic

rings increase

hERG pore

blocking

probability.

Metabolic

Stability

CYP2D6

Substrate

(Predicted)

CYP3A4/2B6

Substrate

Carboxylesteras

e (CES1)

Basic secondary

amines are prime

CYP2D6 targets.
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Analyst Note: The 4-methyl substitution on the phenyl ring typically increases lipophilicity

(LogP), potentially enhancing Blood-Brain Barrier (BBB) penetration but also increasing non-

specific binding in assay buffers.

Visualization: Profiling Workflow & SAR Logic
The following diagram illustrates the logical flow for profiling 2-(4-Methylphenyl)azepane,

moving from structural hypothesis to functional validation.
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Figure 1: Step-wise profiling logic. Phase I filters targets by binding affinity. Phase II confirms if

binding results in agonism or antagonism. Phase III assesses developability risks.

Experimental Protocols (SOPs)
To ensure Trustworthiness and reproducibility, the following protocols utilize internal controls

and specific radioligands standardized for this chemical class.

Protocol A: Competitive Radioligand Binding (NMDA)
Objective: Determine if the azepane ring mimics the glutamate/glycine co-agonist or the

channel pore blocker (PCP-site). Rationale: 2-phenylazepanes structurally resemble the PCP

pharmacophore. We use [3H]-MK-801 (a channel blocker) for this assay.

Membrane Preparation: Use Rat forebrain membranes (rich in NMDA receptors).

Homogenize in 50 mM Tris-HCl (pH 7.4).

Assay Buffer: 5 mM Tris-HCl, pH 7.4, supplemented with 10 µM Glycine and 10 µM L-

Glutamate.

Critical Step: The presence of Gly/Glu is mandatory to open the channel; otherwise, the

pore-blocker site is inaccessible, leading to false negatives.

Incubation:

Total Volume: 250 µL.

Ligand: 4 nM [3H]-MK-801.

Test Compound: 2-(4-Methylphenyl)azepane (10 concentrations, 0.1 nM – 10 µM).

Non-specific Binding (NSB): Defined by 10 µM (+)MK-801.

Termination: Incubate for 2 hours at 25°C (equilibrium is slow for channel blockers). Rapid

filtration over GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce filter

binding.

Data Analysis: Calculate
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and convert to

using the Cheng-Prusoff equation.

Protocol B: Functional Ca2+ Flux (FLIPR)
Objective: Differentiate between agonist, antagonist, and allosteric modulator activity.

Rationale: Binding does not equal function. An antagonist profile is expected for this scaffold.

Cell Line: HEK293 cells stably expressing human GluN1/GluN2B subunits.

Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

Compound Addition:

Add 2-(4-Methylphenyl)azepane 10 minutes prior to agonist challenge (Antagonist

Mode).

Agonist Challenge: Inject Glutamate (10 µM) + Glycine (10 µM).

Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) on a FLIPR Tetra

system.

Validation Criteria:

Reference Antagonist (Ifenprodil) must show

nM.

Z' factor must be > 0.5 for the assay to be valid.

Technical Synthesis & Recommendations
1. The Structural Pivot: The 2-(4-methylphenyl)azepane molecule is a "threshold" compound.

By expanding the ring from a piperidine, you likely decrease DAT affinity (reducing stimulant

potential) while potentially increasing NMDA affinity (increasing dissociative anesthetic

potential).
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2. The Critical Control: When profiling, you must include Ifenprodil as a reference control.

Ifenprodil binds to the GluN2B subunit N-terminal domain. Phenylazepanes often show

overlapping binding modes with GluN2B-selective antagonists. Failure to use Ifenprodil as a

positive control may lead to misinterpretation of the binding site.

3. Metabolic Watchlist: The secondary amine in the azepane ring is a high-affinity substrate for

CYP2D6. In early profiling, run a CYP2D6 inhibition screen using Bufuralol as the probe

substrate. If

, the compound will likely exhibit poor pharmacokinetic variability in clinical settings (poor vs.
extensive metabolizers).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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